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Executive Summary

Ulodesine (BCX4208) is a potent, orally administered inhibitor of purine nucleoside
phosphorylase (PNP). By targeting PNP, an enzyme upstream of xanthine oxidase in the purine
metabolism pathway, ulodesine reduces the production of uric acid. This novel mechanism of
action presented a promising therapeutic approach for the management of hyperuricemia in
patients with gout, particularly as an add-on therapy for those inadequately controlled on
xanthine oxidase inhibitors such as allopurinol.

Phase 2 clinical trials demonstrated that ulodesine, in combination with allopurinol, resulted in
a statistically significant, dose-dependent reduction in serum uric acid (sUA) levels. Efficacy
was sustained in long-term extension studies. However, the development of ulodesine for gout
was discontinued. While an official reason for the discontinuation has not been explicitly stated
by the developer, BioCryst Pharmaceuticals, a dose-dependent reduction in lymphocyte counts
was a recurring safety finding in clinical trials, leading to patient withdrawals at higher doses.
This likely impacted the therapeutic window and overall risk-benefit profile of the drug, posing
challenges for further development and commercialization.

This guide provides a comprehensive overview of the available technical data on ulodesine,
including its mechanism of action, clinical efficacy, and safety profile, based on the information
disclosed in clinical trial announcements and scientific abstracts.
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Mechanism of Action

Ulodesine is a purine nucleoside phosphorylase (PNP) inhibitor.[1] PNP is a key enzyme in the
purine salvage pathway, catalyzing the phosphorolytic cleavage of purine nucleosides (inosine

and guanosine) to their respective purine bases (hypoxanthine and guanine). These bases are

subsequently converted to xanthine and then to uric acid by xanthine oxidase.

By inhibiting PNP, ulodesine blocks the formation of hypoxanthine and guanine, thereby
reducing the substrate available for xanthine oxidase and ultimately decreasing the production
of uric acid.[1] This mechanism is complementary to that of xanthine oxidase inhibitors.
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Figure 1: Ulodesine's inhibition of Purine Nucleoside Phosphorylase (PNP) in the purine
metabolism pathway.

Non-Clinical Pharmacology

In vitro studies demonstrated that ulodesine is a potent inhibitor of PNP, with an IC50 value of
2.293 nM/L. In animal models, specifically a mouse model of hyperuricemia, intravenously
administered ulodesine effectively eliminated the accumulation of uric acid in the blood.

Clinical Efficacy

Ulodesine was evaluated in several Phase 2 clinical trials, both as a monotherapy and as an
add-on therapy to allopurinol.

Phase 2b Combination Therapy with Allopurinol (12-
Week Study)
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A randomized, double-blind, placebo-controlled Phase 2b study enrolled 279 patients with gout
who had an inadequate response to allopurinol 300 mg daily (SUA =6.0 mg/dL).[1] Patients
were randomized to receive once-daily ulodesine (5 mg, 10 mg, 20 mg, or 40 mg) or placebo,
in addition to their stable allopurinol dose. The primary endpoint was the proportion of patients
achieving a sUA level <6.0 mg/dL at Day 85.

Table 1: Proportion of Patients Achieving sUA <6.0 mg/dL at 12 Weeks (Add-on to Allopurinol)

Treatment Group Responder Rate
. N p-value vs. Placebo
(once daily) (%)
Placebo + Allopurinol
55 18
300 mg
Ulodesine 5 mg +
_ 56 45 0.004
Allopurinol 300 mg
Ulodesine 10 mg +
, 55 33 0.125
Allopurinol 300 mg
Ulodesine 20 mg +
_ 56 39 0.021
Allopurinol 300 mg
Ulodesine 40 mg +
53 49 <0.001

Allopurinol 300 mg

Source: BioCryst Pharmaceuticals, Inc. Press Release, October 5, 2011.

Long-Term Extension Study (Up to 52 Weeks)

A 52-week extension of the Phase 2b combination therapy trial was conducted.[1] The efficacy
in reducing sUA levels was sustained over this period.

Table 2: Proportion of Patients Achieving sUA <6.0 mg/dL at 52 Weeks (Add-on to Allopurinol)

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://acrabstracts.org/abstract/ulodesine-bcx4208-long-term-safety-when-added-to-allopurinol-in-the-chronic-management-of-gout-a-phase-2-24-week-blinded-safety-extension-and-vaccine-challenge-study/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://acrabstracts.org/abstract/ulodesine-bcx4208-long-term-safety-when-added-to-allopurinol-in-the-chronic-management-of-gout-a-phase-2-24-week-blinded-safety-extension-and-vaccine-challenge-study/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Treatment Group (once daily) Responder Rate (%)
Placebo + Allopurinol 300 mg 19
Ulodesine 5 mg + Allopurinol 300 mg 45
Ulodesine 10 mg + Allopurinol 300 mg 47
Ulodesine 20 mg + Allopurinol 300 mg 64

Source: BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1]

Phase 2 Study in Patients with Moderate Renal
Impairment

A 12-week Phase 2 trial evaluated the safety and efficacy of ulodesine in 20 patients with gout
and moderate renal impairment.[1] Patients were randomized to receive placebo, 5 mg
ulodesine, or 10 mg ulodesine, in combination with 200 mg of allopurinol daily. The study
concluded that ulodesine could be used safely in this patient population.[1]

Clinical Safety and Tolerability

Across the Phase 2 program, ulodesine was generally reported as safe and well-tolerated
when added to allopurinol.[1]

Adverse Events

In the 24-week extension study, total adverse event (AE) rates were comparable between the
ulodesine and placebo groups.[2] Infectious AE rates were also similar across treatment arms,
and no opportunistic infections were reported.[2]

Table 3: Adverse Event Rates at 24 Weeks (per 100 patient-months)

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://acrabstracts.org/abstract/ulodesine-bcx4208-long-term-safety-when-added-to-allopurinol-in-the-chronic-management-of-gout-a-phase-2-24-week-blinded-safety-extension-and-vaccine-challenge-study/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://acrabstracts.org/abstract/ulodesine-bcx4208-long-term-safety-when-added-to-allopurinol-in-the-chronic-management-of-gout-a-phase-2-24-week-blinded-safety-extension-and-vaccine-challenge-study/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://acrabstracts.org/abstract/ulodesine-bcx4208-long-term-safety-when-added-to-allopurinol-in-the-chronic-management-of-gout-a-phase-2-24-week-blinded-safety-extension-and-vaccine-challenge-study/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://acrabstracts.org/abstract/ulodesine-bcx4208-long-term-safety-when-added-to-allopurinol-in-the-chronic-management-of-gout-a-phase-2-24-week-blinded-safety-extension-and-vaccine-challenge-study/
https://www.benchchem.com/product/b1683722?utm_src=pdf-body
https://blogs.the-hospitalist.org/content/novel-gout-treatment-boosts-response-allopurinol-nonresponders
https://blogs.the-hospitalist.org/content/novel-gout-treatment-boosts-response-allopurinol-nonresponders
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Treatment Group Total AEs Infectious AEs
Placebo 45.3 8.3
Ulodesine 5 mg 33.8 6.3
Ulodesine 10 mg 41.0 6.5
Ulodesine 20 mg 41.3 7.3
Ulodesine 40 mg 58.2 5.1

Source: ACR Abstract, 2012.[2]

Effects on Lymphocyte Counts

A dose-dependent reduction in total lymphocyte and lymphocyte subset counts was a
consistent finding in the clinical development of ulodesine.[2] This effect appeared to plateau
between weeks 8 and 12 of treatment.[2] The reduction in CD4+ cell counts was a key safety
concern that led to protocol-specified study drug withdrawals.

Table 4: Patient Withdrawals due to Low CD4+ Cell Counts

Study Duration Treatment Group Number of Withdrawals
24 Weeks Ulodesine 20 mg 4

Ulodesine 40 mg 11

52 Weeks Ulodesine 10 mg 1

Ulodesine 20 mg 4

Ulodesine 40 mg 12

Source: ACR Abstract, 2012; BioCryst Pharmaceuticals, Inc. Press Release, July 24, 2012.[1]
[2]

The 40 mg dose arm was discontinued after the 24-week analysis due to these findings.[1]
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Gout Flares

In the 52-week extension study, the incidence of gout flares was low. Gout flares occurred in
7% of placebo-treated patients compared to a range of 9-21% in the ulodesine-treated groups.

[1]

Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic data for ulodesine from dedicated Phase 1 studies in healthy
volunteers have not been published in full. The available information is primarily from
pharmacodynamic assessments in patient studies.

Pharmacodynamics

The primary pharmacodynamic effect of ulodesine is the reduction of sUA. The clinical trials
demonstrated a clear dose-response relationship in SUA lowering.[1]

Furthermore, in a 12-week study, ulodesine combined with allopurinol produced significant,
dose-dependent reductions in plasma xanthine and hypoxanthine concentrations from baseline
compared to placebo, confirming its mechanism of action.[3]

Table 5: Mean Plasma Xanthine and Hypoxanthine Concentrations at Baseline (on Allopurinol
300 mg/day)

Mean Concentration Standard Deviation
Analyte

(ng/mL) (ng/mL)
Xanthine 500 408
Hypoxanthine 301 293

Source: ACR Abstract.[3]

Experimental Protocols

Detailed, full-text publications of the ulodesine clinical trials are not available, which is
common for discontinued drug candidates. The following protocol summaries are based on
information from clinical trial registries and scientific abstracts.
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Phase 2b Combination Therapy Study (BCX4208-203)

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

o Patient Population: 278 adult patients with a diagnosis of gout and sUA >6.0 mg/dL despite
at least two weeks of stable treatment with allopurinol 300 mg/day.

« Intervention: Patients were randomized to receive oral ulodesine (5, 10, 20, or 40 mg/day)
or placebo for 12 weeks, in addition to their ongoing allopurinol 300 mg/day.

» Prophylaxis: All patients received gout flare prophylaxis with colchicine or naproxen.
e Primary Endpoint: The proportion of subjects achieving SUA <6.0 mg/dL at Day 85.

o Key Assessments: sUA levels were assessed at weeks 2, 4, 8, and 12. Safety assessments
included monitoring of adverse events and clinical laboratory parameters, with specific
attention to lymphocyte counts.
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Figure 2: Workflow of the Phase 2b combination therapy trial of ulodesine with allopurinol.

Vaccine Challenge Study

» Objective: To evaluate the immune response to vaccination in patients receiving ulodesine.

o Methodology: At 16 or 20 weeks of treatment in the extension study, a subset of 84 subjects
was vaccinated with tetanus toxoid (TT) and/or multivalent pneumococcal polysaccharide
vaccine (PPSV). Antibody levels were measured before and 4 weeks after vaccination.

e Results: The proportion of patients with adequate antibody responses was similar or greater
in the ulodesine-treated groups compared to the placebo group, suggesting a maintained
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healthy immune response to vaccination.[2]

Analytical Methods

» Xanthine and Hypoxanthine Measurement: Plasma concentrations of xanthine and
hypoxanthine were analyzed by Liquid Chromatography with tandem mass spectrometry
(LC/MS/MS).[3] Blood samples were collected in heparin tubes containing a PNP inhibitor
(BCX34) to prevent ex vivo purine metabolism.[3] [15N2]-xanthine and [D2]-hypoxanthine
were used as internal standards for quantification.[3]

Discontinuation of Development

BioCryst Pharmaceuticals completed the Phase 2 development program for ulodesine in 2012
and subsequently sought a partner for Phase 3 development and commercialization.[1]
However, no Phase 3 trials were initiated, and the drug is no longer in the company's
development pipeline. The dose-dependent reduction in lymphocyte counts, particularly CD4+
cells, which necessitated patient withdrawals at higher doses, was a significant safety finding
that likely played a key role in the decision to halt further development.

Conclusion

Ulodesine demonstrated a novel mechanism of action and showed promising efficacy in
reducing serum uric acid levels in patients with gout, particularly in combination with allopurinol.
The sustained sUA reduction over 52 weeks suggested its potential as a long-term
management option. However, the dose-limiting toxicity of lymphopenia posed a significant
challenge. This safety signal, coupled with the evolving landscape of gout therapeutics, likely
contributed to the discontinuation of its clinical development. The data from the ulodesine
program nonetheless provide valuable insights into the role of purine nucleoside phosphorylase
in uric acid metabolism and the potential and challenges of targeting this enzyme for the
treatment of hyperuricemia and gout.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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